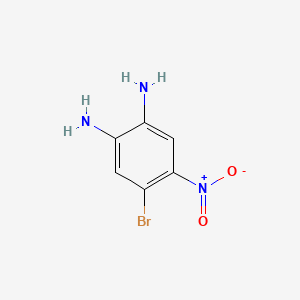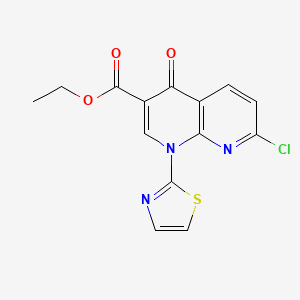
5-(2-Chlorophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)pentanoic acid, also known as 5-(2-chlorophenyl)valeric acid, is an organic compound with a molecular formula of C11H13ClO2. This compound features a valeric acid backbone substituted with a 2-chlorophenyl group. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)valeric acid typically involves the Friedel-Crafts acylation of 2-chlorobenzene with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2-chlorophenyl)valeric acid can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-(2-chlorophenyl)pentan-2-one.
Reduction: Formation of 5-(2-chlorophenyl)pentanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Chlorophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)valeric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chlorophenyl)pentanoic acid: Similar structure but with a different alkyl chain length.
2-Chlorophenylacetic acid: Similar phenyl substitution but with a different carboxylic acid backbone.
2-Chlorobenzoic acid: Similar phenyl substitution but with a benzoic acid backbone.
Uniqueness
5-(2-Chlorophenyl)valeric acid is unique due to its specific combination of a valeric acid backbone and a 2-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
100126-82-7 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.673 |
Nombre IUPAC |
5-(2-chlorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |
Clave InChI |
MVTZDEAPARWFNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCCC(=O)O)Cl |
Sinónimos |
5-(2-chlor-phenyl)-valeriansaeure |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)

![5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B599904.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)


![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)



